N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide
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Overview
Description
N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylamino group, a methoxyphenyl group, and a tert-butylbenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide can be achieved through a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with tert-butylbenzamide in the presence of a suitable base to form an intermediate. This intermediate is then subjected to reductive amination with benzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group can contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)23-14-12-22(13-15-23)26(31)30-25(18-20-10-16-24(33-4)17-11-20)27(32)29-19-21-8-6-5-7-9-21/h5-18H,19H2,1-4H3,(H,29,32)(H,30,31) |
InChI Key |
QJVNPLANQPKFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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